molecular formula C7H6N2O3 B1427358 4-Carbamoylpyridine-2-carboxylic acid CAS No. 24195-08-2

4-Carbamoylpyridine-2-carboxylic acid

Cat. No.: B1427358
CAS No.: 24195-08-2
M. Wt: 166.13 g/mol
InChI Key: LYURAHWBLCUAND-UHFFFAOYSA-N
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Description

4-Carbamoylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol. It is a derivative of picolinic acid, which is a pyridine carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Carbamoylpyridine-2-carboxylic acid can be synthesized from 2-(methoxycarbonyl)pyridine-4-carboxylic acid. The process involves dissolving 2-(methoxycarbonyl)pyridine-4-carboxylic acid in water and treating it with ammonium hydroxide (NH4OH) 28% aqueous solution. The solution is left stirring at room temperature overnight. The solvent is then eliminated under reduced pressure, yielding 4-carbamoylpicolinic acid .

Industrial Production Methods

While specific industrial production methods for 4-carbamoylpicolinic acid are not widely documented, the synthesis process described above can be scaled up for industrial production. The use of ammonium hydroxide and water as reagents makes the process relatively straightforward and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-carbamoylpicolinic acid can yield picolinic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Carbamoylpyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic effects, including antiviral and immunomodulatory properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Comparison with Similar Compounds

4-Carbamoylpyridine-2-carboxylic acid is similar to other picolinic acid derivatives, such as picolinic acid, nicotinic acid, and isonicotinic acid. These compounds share a pyridine ring with a carboxylic acid group but differ in the position of the carboxyl group:

    Picolinic acid: Carboxyl group at the 2-position.

    Nicotinic acid: Carboxyl group at the 3-position.

    Isonicotinic acid: Carboxyl group at the 4-position.

The uniqueness of 4-carbamoylpicolinic acid lies in its carbamoyl group at the 4-position, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-carbamoylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6(10)4-1-2-9-5(3-4)7(11)12/h1-3H,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYURAHWBLCUAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740889
Record name 4-Carbamoylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24195-08-2
Record name 4-Carbamoylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-carbamoylpyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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